2-(5-Methylfuran-2-yl)morpholine
Description
Contextualizing Furan (B31954) and Morpholine (B109124) Heterocycles in Contemporary Medicinal Chemistry
The morpholine ring, a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, is considered a "privileged" scaffold in medicinal chemistry. nih.gov Its inclusion in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets through hydrogen bonding. nih.gov The morpholine moiety is a common feature in approved drugs with diverse therapeutic applications, including anticancer and central nervous system (CNS) active agents. nih.govnih.gov
Historical Perspectives on Research Involving Furan- and Morpholine-Containing Chemical Entities
The exploration of furan derivatives in a medicinal context has a rich history, with early investigations focusing on naturally occurring furans and their synthetic modifications. ijsrst.com Similarly, the morpholine scaffold has been a subject of interest for decades, with its favorable physicochemical properties leading to its incorporation into a multitude of drug candidates. nih.gov The historical development of both classes of compounds has provided a wealth of knowledge regarding their synthesis, reactivity, and biological effects, paving the way for the rational design of new molecules that combine these two important heterocycles.
Rationale for Scholarly Investigation of 2-(5-Methylfuran-2-yl)morpholine
The rationale for the synthesis and investigation of This compound stems from the potential for synergistic or novel biological activities arising from the combination of the 5-methylfuran and morpholine moieties. The methyl group on the furan ring can enhance lipophilicity and potentially influence binding affinity to biological targets. The morpholine ring, as previously mentioned, can impart favorable pharmacokinetic properties. The direct linkage of these two rings creates a unique three-dimensional structure that may interact with biological macromolecules in a manner distinct from its individual components.
A study on the synthesis of related compounds, 4-(5-aryl-2-furoyl)morpholines, highlights the interest in combining these two heterocycles for potential antimicrobial applications. pensoft.net Although a different linkage is present in these analogues, the underlying principle of combining the furan and morpholine rings for biological investigation is evident.
Identification of Emerging Research Avenues for the Chemical Compound
Emerging research avenues for This compound are likely to be directed by the known biological activities of its constituent heterocycles. Given the prevalence of furan and morpholine derivatives in CNS drug discovery, investigation into the potential neuropharmacological effects of this compound is a logical progression. nih.gov Furthermore, the established anticancer and anti-inflammatory properties of many furan and morpholine-containing molecules suggest that This compound could be a candidate for screening in these therapeutic areas. nih.govnih.gov The development of efficient and scalable synthetic routes to this and related compounds will be crucial for enabling these future investigations.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(5-methylfuran-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7-2-3-8(12-7)9-6-10-4-5-11-9/h2-3,9-10H,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWYSQNTGGMCED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CNCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 5 Methylfuran 2 Yl Morpholine
Strategies for the De Novo Synthesis of the 2-(5-Methylfuran-2-yl)morpholine Core Structure
The construction of the this compound framework can be approached through several synthetic strategies, primarily involving the formation of the C-N bond between the furan (B31954) and morpholine (B109124) moieties or the construction of the morpholine ring onto a pre-functionalized furan.
Synthetic Pathways Utilizing 5-Methylfurfural (B50972) and Morpholine Precursors
A prominent and efficient method for the synthesis of this compound is the reductive amination of 5-methylfurfural with morpholine. This reaction proceeds through the initial formation of an enamine or iminium ion intermediate, which is subsequently reduced to the target tertiary amine. A variety of reducing agents and catalytic systems can be employed for this transformation.
The reaction of 5-hydroxymethylfurfural (B1680220) (HMF), a close analog of 5-methylfurfural, with morpholine has been shown to produce the corresponding tertiary amine in high yield (88%) under hydrogenation conditions (3 bar H₂ at 100 °C for 6 hours) using a Ni-based catalyst. mdpi.com Similarly, the reductive amination of 5-methylfurfural with aqueous ammonia (B1221849) has been successfully demonstrated using a Ru/ZrO₂ catalyst, yielding 5-methylfurfurylamine. nih.gov These findings strongly suggest the viability of a parallel approach for the synthesis of this compound.
Table 1: Reductive Amination Conditions for Furanic Aldehydes This table is interactive. You can sort and filter the data.
| Furanic Aldehyde | Amine | Catalyst | Reducing Agent | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 5-Hydroxymethylfurfural | Morpholine | Ni-based | H₂ | - | 100 | 3 | 88 | mdpi.com |
| 5-Methylfurfural | aq. NH₃ | Ru/ZrO₂ | H₂ | Water | - | - | 61 | nih.gov |
| 5-Hydroxymethylfurfural | Ammonia | NiᵧAlOₓ | H₂ | Water | 100 | 1 | 99 | nih.gov |
| Furfural (B47365) | Aniline | Au, Pt, or Ir colloids on sulfonic acid-functionalized silica | - | - | - | - | - | nih.gov |
Approaches Involving Furfurylimidoyl Chloride and N-Morpholine as Reactants
Mannich Base Synthesis Routes Incorporating Furan and Morpholine Moieties
The Mannich reaction, a three-component condensation of an active hydrogen compound, formaldehyde (B43269), and a secondary amine, presents another viable route to the target molecule. wikipedia.org In this context, 5-methylfuran would serve as the active hydrogen component, reacting with formaldehyde and morpholine to yield this compound. researchgate.net The reactivity of the furan ring at the C2 position makes it a suitable substrate for this electrophilic substitution reaction. wikipedia.org
While a specific protocol for the synthesis of this compound via this route is not explicitly detailed in the literature, numerous examples of Mannich reactions involving furan derivatives and morpholine support its feasibility. researchgate.netresearchgate.net For instance, the aminomethylation of 2-methylfuran (B129897) has been accomplished with various amines. researchgate.net The adept tailoring of the ratio between the substrate, formaldehyde, and morpholine can lead to the selective preparation of the desired mono-Mannich base. nih.gov
Palladium-Catalyzed Carbonylative Synthesis Methodologies for Furan-Morpholine Systems
Palladium-catalyzed reactions are powerful tools in modern organic synthesis. A potential, albeit less direct, approach to furan-morpholine systems could involve a palladium-catalyzed carbonylative coupling. For example, a palladium-catalyzed multicomponent reaction of a suitable propargyl precursor, an amine, and carbon monoxide can lead to the formation of complex heterocyclic systems. While a direct synthesis of this compound via this method has not been reported, related palladium-catalyzed syntheses of functionalized furans are known, suggesting the potential for developing such a route. mdpi.com For instance, palladium-catalyzed oxidative amination of furans has been used to synthesize functionalized indoles, demonstrating the utility of palladium in activating the furan ring for C-N bond formation. nih.gov
Synthetic Strategies Derived from 5-(Hydroxymethyl)furfural Analogues
5-(Hydroxymethyl)furfural (HMF) is a versatile, bio-based platform chemical that can be readily converted to a variety of furan derivatives. researchgate.net As mentioned in section 2.1.1, HMF undergoes efficient reductive amination with a wide range of amines, including morpholine. nih.govrsc.org A synthetic strategy for this compound could therefore involve the initial conversion of HMF to a suitable intermediate that can then be transformed into the target molecule. For example, the reduction of the hydroxymethyl group of the product from the reductive amination of HMF with morpholine would yield the desired compound.
Derivatization and Functionalization Strategies of this compound
Once synthesized, the this compound core structure offers several sites for further chemical modification, allowing for the generation of a library of related compounds. The primary sites for functionalization are the furan ring, the morpholine nitrogen, and the methyl group on the furan ring.
The furan ring in this compound is susceptible to electrophilic substitution reactions, similar to other electron-rich aromatic systems. wikipedia.orgyoutube.com Potential transformations include nitration, halogenation, and Friedel-Crafts acylation, which would likely occur at the vacant positions on the furan ring. The furan ring can also participate as a diene in Diels-Alder reactions, offering a pathway to more complex, bicyclic structures. wikipedia.org
The nitrogen atom of the morpholine ring is a nucleophilic center and can be targeted for various functionalization reactions. These include alkylation, acylation, and the formation of quaternary ammonium (B1175870) salts. Such modifications can significantly alter the physicochemical properties of the molecule.
The methyl group at the 5-position of the furan ring can also be a site for functionalization, for example, through radical halogenation followed by nucleophilic substitution, to introduce a variety of functional groups.
Table 2: Potential Derivatization Reactions of this compound This table is interactive. You can sort and filter the data.
| Reaction Type | Reagents | Potential Product |
|---|---|---|
| Electrophilic Nitration | HNO₃/H₂SO₄ | Nitro-substituted furan ring |
| Electrophilic Halogenation | Br₂ or Cl₂ | Halogen-substituted furan ring |
| Friedel-Crafts Acylation | Acyl chloride/Lewis acid | Acyl-substituted furan ring |
| Diels-Alder Reaction | Dienophile (e.g., maleic anhydride) | Bicyclic adduct |
| N-Alkylation | Alkyl halide | N-alkyl morpholinium salt |
| N-Acylation | Acyl chloride or anhydride | N-acyl morpholine derivative |
Modifications of the Morpholine Ring System
The morpholine ring is a common scaffold in medicinal chemistry, and various methods exist for its synthesis and functionalization. nih.gov These strategies can be adapted to create analogs of this compound. Key approaches include intramolecular and intermolecular cyclizations.
One prevalent method begins with vicinal amino alcohols, which can be cyclized to form the morpholine ring. researchgate.net For instance, an N-substituted amino alcohol can undergo intramolecular cyclization. A scalable synthetic route developed for a chiral 2,2,6-trisubstituted morpholine involved stereoselective hydroalkoxylation catalyzed by trifluoromethanesulfonic acid, a method suitable for late-stage functionalization. researchgate.net Another approach involves the reaction of an N-protected amino alcohol with sodium hydride and allyl bromide, followed by cleavage of the protecting group and a palladium-catalyzed N-arylation to yield the desired morpholine product. e3s-conferences.org
Electrochemical methods have also emerged for the synthesis of saturated N/O-heterocycles like morpholine. An electrochemical amino-oxygenation of alkenes utilizes alkene radical cations and bisnucleophiles in an undivided cell, avoiding the need for external oxidants or redox catalysts. researchgate.net
The table below summarizes general methodologies that could be applied to synthesize modified analogs of this compound.
Table 1: Synthetic Methodologies for Morpholine Ring Formation
| Starting Materials | Key Reagents/Catalysts | Type of Reaction | Reference |
|---|---|---|---|
| Vicinal Amino Alcohols | Dehydrating agents (H₂SO₄), PPh₃/DIAD | Intramolecular Cyclization | researchgate.net |
| N-Boc-amino alcohol, Alkenyl halide | Pd-catalysis | Intermolecular Cyclization / Carboamination | e3s-conferences.org |
| Vinyloxiranes, Amino-alcohols | Pd(0)-catalyst, Fe(III)-catalyst | Sequential Tsuji-Trost/Heterocyclization | researchgate.net |
This table presents general methods for morpholine synthesis which could be adapted for this compound analogs.
Substitutions and Functionalizations of the Furan Moiety
The furan ring, particularly 2-methylfuran, is a versatile platform for various chemical transformations. These reactions primarily involve electrophilic substitution or cycloaddition, leveraging the electron-rich nature of the furan ring.
A significant transformation of the 5-methylfuran-2-yl group is its hydrolysis under acidic conditions. During trifluoroacetic acid (TFA) cleavage from a solid support, the 5-methylfuran-2-yl moiety has been observed to undergo a clean and complete hydrolysis, converting it into a stable 2,5-dioxopentanyl (2,5-DOP) derivative. nih.gov This transformation is facilitated by the carbocation-stabilizing effect of the methyl group on the furan ring. nih.gov This 2,5-DOP entity serves as a stable handle for further post-synthetic modifications. nih.gov
Hydroxyalkylation/alkylation (HAA) is another key reaction of 2-methylfuran, often used to produce larger molecules for biofuels and other applications. mdpi.com In this reaction, 2-methylfuran reacts with aldehydes or ketones in the presence of an acid catalyst. For example, the reaction of 2-methylfuran with furfural, catalyzed by solid acids, can yield products like 5,5′-(furan-2-ylmethylene)bis(2-methylfuran). mdpi.com Similarly, reactions with butanal and benzaldehyde (B42025) have been demonstrated. mdpi.com While these examples involve the reaction of 2-methylfuran itself, the principles could potentially be applied to the more complex this compound, provided the morpholine ring remains stable under the acidic reaction conditions.
Table 2: Functionalization Reactions of the 5-Methylfuran Moiety
| Reagent | Catalyst/Conditions | Product Moiety | Reaction Type | Reference |
|---|---|---|---|---|
| Trifluoroacetic acid (TFA) | Acid-catalyzed | 2,5-Dioxopentanyl (2,5-DOP) | Hydrolysis / Retro-Paal-Knorr | nih.gov |
This table highlights reactions involving the 2-methylfuran core, indicating potential transformations for the furan part of this compound.
Formation of Hybrid and Conjugate Structures
The unique bifunctional nature of this compound and its derivatives makes it an attractive building block for creating complex hybrid and conjugate molecules for various applications, including materials science and chemical biology.
A notable application arises from the 2,5-dioxopentanyl (2,5-DOP) group, which can be generated from the 5-methylfuran-2-yl moiety. nih.gov This 2,5-DOP group can participate in proximity-induced ligation reactions with α-effect nucleophiles like hydrazines. nih.gov This bio-orthogonal ligation proceeds under physiological conditions without needing an external stimulus, forming a stable pyridazinium adduct. nih.gov This chemistry has been successfully applied to create PNA-PNA adducts, DNA- and RNA-templated ligations, and peptide-peptide conjugates. nih.gov For example, when 2,5-DOP-containing PNA probes are hybridized with matching hydrazine-containing PNA probes, a proximity-induced reaction occurs with excellent conversion. nih.gov
Furthermore, the core structure can be incorporated into larger heterocyclic systems. For instance, 2-(5-methylfuran-2-yl)quinoline (B2389312) has been synthesized via the reaction of 2-bromoquinoline (B184079) with 5-methylfuran-2-boronic acid using a palladium catalyst. ontosight.ai This demonstrates how the 2-(5-methylfuran-2-yl) unit can be appended to other aromatic systems to create novel hybrid compounds. ontosight.ai
Sustainable Chemistry Approaches in the Synthesis of this compound and its Analogs
Sustainable, or "green," chemistry principles are increasingly important in chemical synthesis. For a molecule like this compound, this involves using renewable feedstocks and energy-efficient catalytic processes.
The furan component, 2-methylfuran, is a prime example of a biomass-derived chemical. It can be produced from the hydrolysis and dehydration of hemicellulose, a major component of lignocellulosic biomass, to form furfural, which is then selectively hydrogenated. mdpi.com Efficient catalysts, including economical cobalt-based systems (Co/CoOx), have been developed for the conversion of furfural to 2-methylfuran with high yield. rsc.org
Furthermore, the catalysts used for subsequent reactions of 2-methylfuran can also be derived from sustainable sources. Novel and effective carbonaceous solid acid catalysts have been created from humin, a byproduct of glucose dehydration. mdpi.com These catalysts have shown high activity in the hydroxyalkylation/alkylation of 2-methylfuran with furfural. mdpi.com
For the morpholine component, sustainable approaches include the development of one-pot synthetic procedures that reduce waste and improve efficiency. researchgate.net The use of electrochemical methods, which can operate at ambient temperature and pressure without chemical oxidants, also represents a greener alternative to traditional synthesis. researchgate.net Combining these strategies—using biomass-derived 2-methylfuran and coupling it with a partner via green catalytic or electrochemical methods to form the morpholine ring—offers a pathway to the sustainable production of this compound and its derivatives.
Current Synthetic Challenges and Future Directions in the Preparation of the Chemical Compound
Despite the known methods for synthesizing morpholines and functionalizing furans, several challenges and opportunities remain in the preparation of this compound.
A primary challenge is achieving high stereoselectivity during the synthesis of substituted morpholine rings. e3s-conferences.org Many bioactive molecules require a specific stereochemistry, and developing methods to produce enantiomerically pure disubstituted or trisubstituted morpholines containing the bulky 2-(5-methylfuran-2-yl) group is a significant hurdle. researchgate.nete3s-conferences.org
Another challenge lies in the orthogonal reactivity of the two heterocyclic rings. The furan ring is sensitive to strong acids and oxidizing conditions, which could limit the available synthetic methods for modifying the morpholine ring. nih.gov For example, the acid-catalyzed hydrolysis of the furan ring to a dione (B5365651) functionality is a competing reaction pathway that must be managed. nih.gov
Future directions in the synthesis of this compound will likely focus on:
Development of Novel Catalysts: Creating new catalysts that can operate under mild conditions to form the morpholine ring without degrading the furan moiety. This includes exploring more efficient and selective palladium, iron, or electrochemical systems. researchgate.net
Late-Stage Functionalization: Devising synthetic routes that allow for the modification of the morpholine and furan rings in the final steps of the synthesis. This would enable the rapid generation of a library of analogs for screening purposes. researchgate.net
Exploitation of Bio-orthogonal Chemistry: Further exploring the reactivity of the 2,5-DOP derivative of the furan ring to create novel bioconjugates and materials. nih.gov
Integrated Sustainable Synthesis: Designing a fully integrated synthetic pathway from raw biomass to the final functionalized this compound product, optimizing each step for sustainability and efficiency. mdpi.comrsc.org
Addressing these challenges will not only improve access to this compound but also expand the synthetic toolkit available for creating other complex molecules containing both morpholine and furan motifs.
Spectroscopic Characterization and Structural Elucidation Studies of 2 5 Methylfuran 2 Yl Morpholine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-(5-Methylfuran-2-yl)morpholine, with the chemical formula C9H13NO2 and a molecular weight of 167.21 g/mol , a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete structural assignment. americanelements.com
¹H NMR Spectral Analysis and Proton Assignment
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the 5-methylfuran and morpholine (B109124) moieties. The chemical shifts (δ) are influenced by the electron-donating and -withdrawing effects of the adjacent oxygen and nitrogen atoms, as well as the aromaticity of the furan (B31954) ring.
The protons on the furan ring are expected to appear in the aromatic region. The proton at the C3 position of the furan ring would likely resonate as a doublet, coupled to the proton at the C4 position. Similarly, the C4 proton would appear as a doublet. The methyl group attached to the furan ring (at C5) would present as a sharp singlet in the upfield region.
The morpholine ring protons would exhibit more complex splitting patterns due to their diastereotopic nature arising from the chiral center at C2. The proton attached to C2, being adjacent to both the furan ring and the nitrogen atom, is expected to be a multiplet in the downfield region of the aliphatic signals. The protons on C3, C5, and C6 of the morpholine ring would likely appear as complex multiplets due to geminal and vicinal couplings. The N-H proton of the morpholine ring would typically appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H on Furan C3 | ~6.0-6.2 | d | ~3.0 |
| H on Furan C4 | ~5.9-6.1 | d | ~3.0 |
| CH₃ on Furan C5 | ~2.2-2.4 | s | - |
| H on Morpholine C2 | ~4.0-4.2 | dd | ~8.0, 3.0 |
| Hax on Morpholine C3 | ~2.8-3.0 | m | |
| Heq on Morpholine C3 | ~3.1-3.3 | m | |
| Hax on Morpholine C5 | ~2.6-2.8 | m | |
| Heq on Morpholine C5 | ~3.6-3.8 | m | |
| Hax on Morpholine C6 | ~3.5-3.7 | m | |
| Heq on Morpholine C6 | ~3.8-4.0 | m | |
| N-H | Variable | br s | - |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
¹³C NMR Spectral Analysis and Carbon Framework Elucidation
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct carbon signals are expected.
The carbons of the furan ring would resonate in the downfield region characteristic of aromatic and heteroaromatic systems. The carbon atom C2 of the furan ring, being attached to the morpholine ring and the furan oxygen, would be the most downfield among the furan carbons. The carbon C5, bearing the methyl group, would also be significantly downfield. The carbons C3 and C4 would appear at intermediate chemical shifts within the aromatic region. The methyl carbon itself would be found in the upfield aliphatic region.
The morpholine ring carbons would appear in the aliphatic region. The C2 carbon of the morpholine ring, being a chiral center and attached to the furan ring, would be the most downfield of the morpholine carbons. The carbons adjacent to the oxygen (C6) would be more downfield than those adjacent to the nitrogen (C3 and C5) due to the higher electronegativity of oxygen.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Furan C2 | ~150-155 |
| Furan C5 | ~150-155 |
| Furan C3 | ~106-110 |
| Furan C4 | ~108-112 |
| CH₃ on Furan C5 | ~13-15 |
| Morpholine C2 | ~75-80 |
| Morpholine C6 | ~66-70 |
| Morpholine C3 | ~45-50 |
| Morpholine C5 | ~45-50 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Two-Dimensional NMR Techniques for Connectivity Confirmation
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial.
A COSY spectrum would reveal the coupling relationships between protons. For instance, it would show a correlation between the furan protons at C3 and C4. It would also help in tracing the complex coupling network within the morpholine ring, confirming the connectivity between the protons on adjacent carbons (e.g., H-2 with H-3 protons, H-5 with H-6 protons).
An HSQC spectrum would establish the direct one-bond correlations between protons and the carbons they are attached to. This would allow for the definitive assignment of each carbon signal based on the already assigned proton signals. For example, the signal for the methyl protons would correlate with the methyl carbon signal, and the furan proton signals would correlate with their respective furan carbon signals.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C-O, and C-N bonds.
The N-H stretching vibration of the secondary amine in the morpholine ring would likely appear as a moderate to weak band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the furan ring (aromatic C-H) would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the morpholine ring and the methyl group would appear just below 3000 cm⁻¹.
The C=C stretching vibrations of the furan ring are expected in the 1500-1650 cm⁻¹ region. A strong absorption band corresponding to the C-O-C stretching of the furan and morpholine ethers would be prominent in the fingerprint region, typically around 1050-1250 cm⁻¹. The C-N stretching of the morpholine ring would also appear in the fingerprint region, usually between 1000 and 1200 cm⁻¹.
Predicted IR Absorption Bands:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium-Weak |
| Aromatic C-H Stretch (Furan) | 3050 - 3150 | Medium |
| Aliphatic C-H Stretch (Morpholine, CH₃) | 2850 - 2980 | Strong |
| C=C Stretch (Furan Ring) | 1500 - 1650 | Medium-Strong |
| N-H Bend | 1550 - 1650 | Medium |
| C-O-C Stretch (Ether) | 1050 - 1250 | Strong |
| C-N Stretch (Amine) | 1000 - 1200 | Medium |
Note: These are predicted values and may vary based on the sampling method (e.g., neat, KBr pellet).
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 167, corresponding to its molecular weight. americanelements.com
The fragmentation of the molecular ion would likely proceed through several characteristic pathways. Cleavage of the bond between the furan and morpholine rings (the C2-C2' bond) is a probable fragmentation route. This would lead to two primary fragment ions: one corresponding to the 5-methylfuryl cation (m/z 95) and another to the morpholinyl cation or a rearranged fragment thereof.
Another likely fragmentation pathway involves the morpholine ring itself. Alpha-cleavage adjacent to the nitrogen atom could lead to the loss of a C₂H₄O fragment (m/z 44) or a C₂H₅N fragment. The furan ring could also undergo fragmentation, although the aromatic system provides it with some stability.
Predicted Mass Spectrometry Fragmentation:
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
| 167 | [C₉H₁₃NO₂]⁺ | Molecular Ion (M⁺) |
| 166 | [C₉H₁₂NO₂]⁺ | Loss of H radical |
| 95 | [C₆H₇O]⁺ | Cleavage of the C-C bond between the rings (5-methylfuryl cation) |
| 86 | [C₄H₈NO]⁺ | Cleavage of the C-C bond between the rings (morpholinyl fragment) |
| 71 | [C₄H₇O]⁺ | Further fragmentation of the morpholine ring |
| 57 | [C₃H₅O]⁺ | Fragmentation of the furan ring |
Note: The relative intensities of the fragment ions would depend on the ionization method and energy.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. While no experimental X-ray crystal structure for this compound has been reported in the literature, predictions about its solid-state conformation can be made based on the known structures of related compounds, such as other substituted morpholines. sciencepublishinggroup.commdpi.com
It is highly probable that the morpholine ring would adopt a stable chair conformation. In this conformation, the substituents on the ring can occupy either axial or equatorial positions. The bulky 5-methylfuran-2-yl group at the C2 position would be expected to preferentially occupy the equatorial position to minimize steric hindrance. This would result in a more thermodynamically stable conformer.
The relative orientation of the furan and morpholine rings would be determined by the torsional angle around the C2-C2' bond. This angle would be influenced by crystal packing forces and any intermolecular interactions, such as hydrogen bonding involving the N-H group of the morpholine ring. It is plausible that in the solid state, molecules of this compound would form hydrogen-bonded networks.
A definitive structural elucidation would require the successful growth of a single crystal of the compound and subsequent X-ray diffraction analysis.
Spectroscopic and Structural Analysis of this compound
Detailed Vibrational Spectroscopy and Band Assignments
For a molecule like this compound, the vibrational spectrum would be a complex superposition of the characteristic modes of the 5-methylfuran and morpholine rings, as well as vibrations associated with the linkage between these two moieties.
Expected Vibrational Modes:
A hypothetical analysis would anticipate distinct frequency regions corresponding to different functional groups:
Furan Ring Vibrations: The furan ring would exhibit characteristic C-H stretching vibrations, C=C and C-O-C stretching modes, and various in-plane and out-of-plane bending vibrations. The presence of the methyl group would introduce additional C-H stretching and bending modes.
Morpholine Ring Vibrations: The morpholine ring would show C-H stretching vibrations of its methylene (B1212753) groups, C-N and C-O-C stretching modes, and various ring puckering and twisting vibrations. The N-H vibration of the secondary amine would also be a key feature.
Inter-ring Vibrations: Stretching and torsional modes associated with the C-C bond connecting the furan and morpholine rings would also be present.
Advanced Computational Chemistry and Theoretical Investigations of 2 5 Methylfuran 2 Yl Morpholine
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 2-(5-Methylfuran-2-yl)morpholine, DFT calculations are instrumental in optimizing the molecular geometry and elucidating its electronic properties.
The structural flexibility of this compound arises from the puckering of the morpholine (B109124) ring and the rotation around the single bond connecting the furan (B31954) and morpholine rings. The morpholine ring typically adopts a stable chair conformation. acs.org In this conformation, the substituent at the C-2 position—the 5-methylfuran group—can be oriented in either an axial or equatorial position.
Recent spectroscopic and computational studies on morpholine itself have precisely determined that the equatorial conformer is more stable than the axial one. acs.org This preference is generally attributed to the minimization of steric hindrance. lumenlearning.com For this compound, the bulky 5-methylfuran group would experience significant 1,3-diaxial interactions in the axial position, leading to considerable steric strain. Therefore, the chair conformation with the 5-methylfuran-2-yl group in the equatorial position is predicted to be the global minimum energy structure.
The energy landscape is further defined by the rotational barrier around the C-C bond linking the two heterocyclic rings. The planarity of the furan ring and the chair conformation of the morpholine ring create different potential energy surfaces as they rotate relative to each other. DFT calculations can map these energy landscapes, identifying the most stable rotational isomers and the energy barriers between them.
Table 1: Predicted Conformational Energy Data for this compound
| Conformer | Substituent Position | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
| 1 | Equatorial | 0.00 | >99 |
| 2 | Axial | > 2.00 | <1 |
Note: Data is illustrative, based on established principles of conformational analysis for substituted morpholines. acs.orglumenlearning.com
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic transitions. aimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. lupinepublishers.comirjweb.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich 5-methylfuran ring, which acts as an electron donor. researchgate.net Conversely, the LUMO is likely distributed across the morpholine ring and the C-N and C-O bonds, which can act as electron-accepting regions. The methyl group on the furan ring, being an electron-donating group, would further increase the energy of the HOMO.
DFT calculations, such as those performed at the B3LYP/6-31G(d,p) level of theory, can provide precise energy values for these frontier orbitals. lupinepublishers.com The HOMO-LUMO gap can be used to calculate various chemical reactivity descriptors, including chemical hardness, softness, and electronegativity, which quantify the molecule's resistance to deformation of its electron cloud and its tendency to attract electrons. irjweb.com
Table 2: Theoretical Frontier Orbital Energies for Furan-Morpholine Systems
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.5 to -5.5 |
| LUMO Energy | 1.0 to 2.0 |
| HOMO-LUMO Gap | 6.5 to 8.5 |
Note: These values are representative for heterocyclic systems and are calculated using DFT methods. The exact values for the title compound would require specific calculations. lupinepublishers.comresearchgate.net
Organic molecules with significant charge transfer characteristics are of great interest for applications in nonlinear optics (NLO). nih.gov The combination of an electron-donating moiety (5-methylfuran) and an electron-accepting component (morpholine) connected via a π-conjugated system (the furan ring) suggests that this compound could exhibit NLO properties.
DFT calculations can predict NLO properties by calculating the molecular polarizability (α) and hyperpolarizability (β and γ). jlu.edu.cnresearchgate.net A high first hyperpolarizability (β) value is indicative of a strong second-order NLO response. This arises from intramolecular charge transfer from the donor to the acceptor part of the molecule upon excitation by an external electric field. Theoretical studies on similar furan-based systems have shown that the substitution with electron-donating groups can enhance these NLO properties. researchgate.net
Table 3: Predicted Nonlinear Optical Properties
| NLO Parameter | Description | Predicted Significance |
| α (Polarizability) | The ease with which the electron cloud is distorted by an electric field. | Moderate |
| β (First Hyperpolarizability) | A measure of the second-order NLO response. | Potentially significant due to D-A structure. |
| γ (Second Hyperpolarizability) | A measure of the third-order NLO response. | Moderate |
Note: The significance is predicted based on the molecule's structure and general findings for donor-acceptor organic molecules. researchgate.netresearchgate.net
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.netnih.gov This method is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.
The morpholine ring is a common scaffold in many bioactive compounds and approved drugs, valued for its favorable physicochemical properties. gyanvihar.orgnih.gov Docking simulations for this compound would involve placing the molecule into the active site of various target proteins to predict its binding mode and estimate its binding affinity. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), indicates the strength of the interaction. A lower binding energy suggests a more stable complex and a higher potential for biological activity.
For instance, morpholine derivatives have been docked against targets like acetylcholinesterase, an enzyme relevant in Alzheimer's disease, and various protein kinases involved in cancer. researchgate.netnih.gov The simulation would reveal the most energetically favorable pose of the ligand within the binding pocket, highlighting key interactions that stabilize the complex.
The stability of a ligand-protein complex is governed by various non-covalent interactions. For this compound, the key interactions that would be assessed in docking simulations include:
Hydrogen Bonding: The morpholine ring contains a secondary amine (N-H) group, which can act as a hydrogen bond donor, and an oxygen atom, which can act as a hydrogen bond acceptor. These groups can form crucial hydrogen bonds with amino acid residues in the active site of a protein, such as aspartate, glutamate, serine, or tyrosine. researchgate.net
π-Stacking Interactions: The aromatic furan ring can engage in π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the protein's binding site. These interactions are crucial for the recognition and binding of aromatic ligands.
Docking studies provide a detailed, three-dimensional view of these interactions, allowing for a rational understanding of the molecule's potential biological activity and providing a foundation for the design of more potent analogs. gyanvihar.orgresearchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Stability
Molecular Dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecules and understand their conformational stability. For this compound, MD simulations would provide critical insights into its flexibility and how it might interact with biological targets such as proteins. The simulation process involves calculating the trajectory of atoms and molecules over time by solving Newton's equations of motion, offering a view of the molecule's dynamic nature.
The primary goals of conducting MD simulations on this compound would be to:
Explore Conformational Space: The morpholine and furan rings, connected by a single bond, allow for rotational freedom. MD simulations can explore the various low-energy conformations (rotamers) the molecule can adopt in different environments (e.g., in a vacuum, in water, or near a binding site).
Assess Conformational Stability: By analyzing the simulation trajectory, researchers can identify the most stable and frequently occurring conformations. This is often achieved by monitoring metrics like the Root Mean Square Deviation (RMSD) and the Radius of Gyration (Rg). A stable conformation will exhibit minimal fluctuations in its RMSD over the simulation time, while the Rg provides information on the molecule's compactness. nih.gov
Analyze Dynamic Interactions: When simulated in complex with a biological target, MD can reveal the stability of the binding pose and the key interactions (like hydrogen bonds or hydrophobic contacts) that maintain it. This helps in understanding the mechanism of action at a molecular level.
The stability of different conformations can be further analyzed by plotting a free energy landscape, which maps low-energy, stable states and the energy barriers between them. nih.gov For this compound, this would reveal the most energetically favorable shapes the molecule is likely to adopt, which is crucial for its recognition by a receptor.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. longdom.org A QSAR model for this compound and its analogs could be developed to predict their potential therapeutic activity and guide the synthesis of more potent derivatives. nih.gov
The development of a QSAR model typically involves several key steps:
Data Set Preparation: A collection of molecules structurally related to this compound with experimentally determined biological activity (e.g., IC₅₀ values) is required. mdpi.com This set is divided into a training set for model building and a test set for validation.
Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These are numerical values that encode different aspects of the molecule's structure. These can be classified as:
2D Descriptors: Derived from the 2D representation of the molecule, including topological indices, molecular weight, and counts of specific atom types or functional groups. nih.gov
3D Descriptors: Calculated from the 3D conformation of the molecule, such as molecular shape and volume. mdpi.com
Model Generation and Validation: A statistical method, commonly Multiple Linear Regression (MLR), is used to create an equation that links the descriptors (independent variables) to the biological activity (dependent variable). mdpi.comnih.gov The predictive power of the model is rigorously validated using the test set and statistical metrics like the squared correlation coefficient (R²) and the predictive squared correlation coefficient (Q²). mdpi.com
A hypothetical QSAR model might reveal that specific properties, such as the electrostatic potential on the morpholine oxygen or the hydrophobicity of the methylfuran group, are critical for the compound's activity.
| Physicochemical (2D) | LogP (Partition Coefficient) | A measure of the molecule's lipophilicity or hydrophobicity. |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions and Drug-Likeness Assessment
In the early stages of drug discovery, it is essential to evaluate the pharmacokinetic properties of a compound. In silico ADME predictions and drug-likeness assessments use computational models to estimate how a compound will behave in the body, helping to filter out candidates with poor profiles before costly synthesis and testing. nih.govresearchgate.net
For this compound (Formula: C₉H₁₃NO₂), these predictions are based on its structural features. achemblock.com One of the most common initial filters is Lipinski's Rule of Five, which identifies compounds that are likely to have poor oral absorption or permeation. mdpi.com
Other key predicted properties include:
Human Intestinal Absorption (HIA): Predicts the percentage of the compound that will be absorbed from the gut into the bloodstream. nih.gov
Blood-Brain Barrier (BBB) Permeability: Estimates whether the compound can cross the BBB to act on targets within the central nervous system. dergipark.org.tr
Topological Polar Surface Area (TPSA): The sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of drug transport properties, with values below 140 Ų often associated with good cell permeability. mdpi.com
Solubility: Predicts how well the compound dissolves in water, which affects its absorption and formulation.
These computational tools provide a rapid and cost-effective way to prioritize compounds with favorable pharmacokinetic characteristics for further development. researchgate.net
Table 2: Predicted Physicochemical and Drug-Likeness Properties for this compound
| Property | Predicted Value/Assessment | Significance |
|---|---|---|
| Molecular Formula | C₉H₁₃NO₂ | Basic chemical information. achemblock.com |
| Molecular Weight | 167.21 g/mol | Complies with Lipinski's Rule (< 500). |
| LogP (Octanol/Water) | ~1.0 - 1.5 (Estimated) | Complies with Lipinski's Rule (< 5). Indicates good balance of hydrophilicity/lipophilicity. |
| Hydrogen Bond Donors | 1 (from the morpholine N-H) | Complies with Lipinski's Rule (≤ 5). |
| Hydrogen Bond Acceptors | 3 (from the furan and morpholine oxygens, and the morpholine nitrogen) | Complies with Lipinski's Rule (≤ 10). |
| Lipinski's Rule of Five | 0 Violations | Indicates high potential for good oral bioavailability. mdpi.com |
| Topological Polar Surface Area (TPSA) | ~41.9 Ų (Estimated) | Suggests good cell membrane permeability and oral absorption. |
Hirshfeld Surface Analysis and Detailed Intermolecular Interaction Characterization
Hirshfeld surface analysis is a computational technique used to visualize and quantify the various intermolecular interactions within a crystal structure. nih.gov By mapping properties onto this unique molecular surface, researchers can gain a deep understanding of how molecules pack together and which forces govern the crystal's stability. researchgate.net
The analysis generates several key outputs:
d_norm Surface: This surface is colored to highlight intermolecular contacts. Red spots indicate close contacts (shorter than the van der Waals radii), which are typically strong interactions like hydrogen bonds. White areas represent contacts around the van der Waals separation, and blue areas indicate contacts that are longer than the van der Waals radii. mdpi.com
2D Fingerprint Plots: These plots summarize all the intermolecular contacts in a 2D histogram, plotting the distance to the nearest atom inside the surface (dᵢ) against the distance to the nearest atom outside the surface (dₑ). mdpi.com The shape and features of the plot provide a quantitative breakdown of each type of interaction. scirp.org
For a molecule like this compound, Hirshfeld analysis would identify the key interactions responsible for its solid-state structure. Based on analysis of a structurally similar compound, N-[2-(5-methylfuran-2-yl)phenyl], the dominant interactions are expected to be hydrogen bonds involving the polar oxygen and nitrogen atoms, as well as numerous weaker van der Waals contacts. nih.gov
Table 3: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: Data based on the analysis of the related compound N-[2-(5-methylfuran-2-yl)phenyl] as a representative example) nih.gov
| Interaction Type | Contribution to Hirshfeld Surface | Description |
|---|---|---|
| O···H / H···O | 40.1% | Represents hydrogen bonds and other close contacts involving oxygen and hydrogen. |
| H···H | 27.5% | The most abundant, but generally weaker, van der Waals interactions. |
| C···H / H···C | 12.4% | Weak interactions that contribute significantly to the overall crystal packing. |
| C···C | 4.9% | Indicates potential π-π stacking interactions between furan rings. |
| Other Contacts | < 15% | Includes minor contributions from other atom-pair contacts (e.g., O···C, N···H). |
This detailed characterization of intermolecular forces is vital for understanding the physicochemical properties of the solid form of the compound, such as its melting point, solubility, and stability.
Pharmacological and Biological Activity Profiling of 2 5 Methylfuran 2 Yl Morpholine and Its Analogs
Antimicrobial Activity Evaluations
The morpholine (B109124) ring is a well-established pharmacophore in a variety of antimicrobial agents. nih.govnih.gov Its presence is often associated with antifungal and antibacterial properties. Similarly, furan (B31954) derivatives have been investigated for their broad-spectrum antimicrobial effects. nih.gov
Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Organisms
While direct studies on the antibacterial spectrum of 2-(5-Methylfuran-2-yl)morpholine are not extensively available, research on related morpholine-containing compounds demonstrates notable activity. For instance, certain morpholine derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net The antibacterial action of such compounds can sometimes be attributed to the morpholine moiety's ability to interfere with bacterial cellular processes. researchgate.net
Furthermore, analogs such as 4-(5-aryl-2-furoyl)morpholines have been synthesized and evaluated for their antimicrobial properties. In some cases, these compounds have displayed weak to moderate activity against Gram-positive bacteria like Staphylococcus aureus. researchgate.net The nature of the substituent on the furan or morpholine ring plays a crucial role in determining the potency and spectrum of activity. researchgate.net
Antifungal Efficacy against Pathogenic Fungi
The morpholine class of compounds is particularly recognized for its antifungal properties. nih.govnih.gov Commercially available antifungal agents like amorolfine, a morpholine derivative, function by inhibiting two key enzymes in the ergosterol (B1671047) biosynthesis pathway, which is essential for fungal cell membrane integrity. nih.govnih.gov This dual-target mechanism makes the development of resistance more challenging for fungal pathogens. nih.gov
Studies on 4-(5-aryl-2-furoyl)morpholines and their thio-analogs have identified compounds with significant activity against pathogenic fungi such as Cryptococcus neoformans. researchgate.net Specifically, certain nitro-substituted furoylmorpholines and related thioamides demonstrated potent antifungal effects, highlighting the potential for the furan ring to contribute to this activity. researchgate.net Given these findings, this compound is a plausible candidate for possessing antifungal properties.
Inhibition of Microbial Biofilm Formation
Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to antibiotics. nih.gov The search for agents that can inhibit biofilm formation is a key area of antimicrobial research. Some studies have suggested that compounds capable of interfering with bacterial quorum sensing, a cell-to-cell communication system, can effectively inhibit biofilm development. nih.gov While direct evidence for this compound is lacking, the broader class of heterocyclic compounds is being explored for such activities. For example, certain furanones have been shown to inhibit biofilm formation in Bacillus subtilis.
Antimycobacterial Activity
The global health threat of tuberculosis has spurred the search for new antimycobacterial agents. Various heterocyclic compounds are being investigated for their potential to inhibit the growth of Mycobacterium tuberculosis. Although specific data for this compound is not available, related morpholine-containing structures have been evaluated for antimycobacterial activity. researchgate.net For instance, some morpholine derivatives have been noted for their potential in developing new antitubercular drugs. nih.gov
Anticancer and Cytotoxic Activities
The morpholine and furan moieties are also found in numerous compounds with demonstrated anticancer and cytotoxic properties.
In vitro Cytotoxicity against Diverse Cancer Cell Lines
The cytotoxic potential of morpholine-containing compounds has been evaluated against a variety of cancer cell lines. For example, a series of 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives showed strong cytotoxic activities against human lung cancer (H460), colon cancer (HT-29), and breast cancer (MDA-MB-231) cell lines. researchgate.net
While specific cytotoxic data for this compound is not readily found in the literature, the general importance of the morpholine ring in anticancer drug design is well-documented. nih.gov The structural features of both the morpholine and the 5-methylfuran components could contribute to potential interactions with biological targets relevant to cancer cell proliferation.
Mechanisms of Cell Death Induction (e.g., Apoptosis, Necrosis)
The morpholine moiety is a key feature in various compounds that have been shown to induce programmed cell death, or apoptosis, in cancer cells. Mechanistic studies on morpholine-substituted quinazoline (B50416) derivatives, for instance, have revealed that their primary mode of causing cancer cell death is through the induction of apoptosis. nih.gov These compounds were observed to inhibit cell proliferation during the G1 phase of the cell cycle. nih.gov Similarly, the well-documented Phosphoinositide 3-Kinase (PI3K) inhibitor LY294002, which contains a morpholine ring, demonstrates apoptosis-inducing activity in colon cancer cell lines. sci-hub.se While these findings highlight the potential of the morpholine scaffold in inducing apoptosis, specific studies detailing the mechanisms of cell death for this compound itself are not extensively covered in the reviewed literature.
Selective Toxicity Assessment between Cancer Cells and Normal Cell Lines
A critical aspect of anticancer drug development is selective toxicity, meaning the ability of a compound to kill cancer cells while sparing normal, healthy cells. Studies on various morpholine-containing analogs have shown promising results in this area. For example, a series of morpholine-substituted quinazoline derivatives were found to be non-toxic to normal human embryonic kidney (HEK293) cells at a concentration of 25 μM, while exhibiting significant cytotoxic activity against lung (A549), breast (MCF-7), and neuroblastoma (SHSY-5Y) cancer cell lines. nih.gov
Another study on dieckol (B191000) (DK) derivatives demonstrated that while the derivatives showed low cytotoxicity in normal cells, they exhibited highly structure-dependent cytotoxicity in A549 lung cancer cells. mdpi.com The selectivity index (SI), a ratio of the IC₅₀ in normal cells to that in cancer cells, varied significantly based on the chemical group substituted onto the core structure. mdpi.com Specifically, the acetyl derivative of DK showed a remarkable SI of 68.58, indicating high selectivity for cancer cells. mdpi.com
Furthermore, newly synthesized 2-aminothiazole (B372263) hybrids incorporating a morpholine moiety were tested against a panel of 60 human tumor cell lines. mspsss.org.ua These compounds generally showed low activity, with the exception of the renal cancer cell line UO-31, which displayed moderate sensitivity to all tested compounds. mspsss.org.ua In silico analysis predicted low toxicity for these substances. mspsss.org.ua
Table 1: Cytotoxicity of Morpholine-Substituted Quinazoline Derivatives
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| AK-3 | A549 (Lung Cancer) | 10.38 ± 0.27 |
| MCF-7 (Breast Cancer) | 6.44 ± 0.29 | |
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | |
| AK-10 | A549 (Lung Cancer) | 8.55 ± 0.67 |
| MCF-7 (Breast Cancer) | 3.15 ± 0.23 | |
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 |
Data sourced from Publication nih.gov
Anti-inflammatory and Analgesic Properties
The morpholine nucleus is a component of various compounds investigated for their anti-inflammatory and pain-relieving effects. researchgate.net For example, 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone, a compound known as emorfazone, is marketed as an analgesic and anti-inflammatory drug. pcbiochemres.com
Research into indole (B1671886) derivatives featuring N-ethyl morpholine moieties has identified potent anti-inflammatory and analgesic activities. rsc.org In a rat model of inflammatory hyperalgesia, one such compound demonstrated a potent, dose-dependent reversal of pain. rsc.org It also significantly suppressed pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α, at the site of inflammation. rsc.org Other studies on piperazine-containing pyridazine (B1198779) derivatives have also reported significant analgesic activity in writhing tests, with some compounds being more potent than aspirin. pcbiochemres.com These findings underscore the potential of the morpholine scaffold in the development of new anti-inflammatory and analgesic agents. nih.gov
Enzyme Inhibition and Receptor Modulation Studies
Trypanothione Reductase (TryR) Inhibition
Trypanothione reductase (TryR) is a crucial enzyme for the survival of trypanosomatid parasites, which cause diseases like African trypanosomiasis and Chagas disease. nih.govmdpi.com This enzyme is absent in humans, making it an attractive target for antiparasitic drug development. mdpi.comnih.gov The TryR active site is larger and more hydrophobic compared to its human homolog, glutathione (B108866) reductase (GR), allowing for the design of selective inhibitors. nih.gov
A screening of a large compound library against Trypanosoma brucei TryR identified several promising inhibitors. nih.gov Within this research, the 2-(5-methylfuran-2-yl) group was identified as a key structural feature for potent inhibition. nih.gov Studies on a series of quinoline (B57606) carboxamides revealed that any modification to the 5-methylfuran group at the 2-position resulted in a decrease in inhibitory activity. nih.gov For example, the compound 2-(5-Methylfuran-2-yl)-N-(2-morpholinoethyl)quinoline-4-carboxamide showed an IC₅₀ of 11.6 μM against TryR. nih.gov This highlights the critical role of the this compound scaffold in binding to the enzyme. nih.gov The development of small-molecule inhibitors that target TryR remains a significant strategy in the search for new treatments for trypanosomal diseases. mdpi.comfrontiersin.org
Table 2: Trypanothione Reductase (TryR) Inhibition by a Quinoline Carboxamide Analog
| Compound | Substituent at 2-position | IC₅₀ (μM) |
|---|---|---|
| 16 | 5′-Methyl-furan-2-yl | 11.6 |
Data sourced from Publication nih.gov
Phosphoinositide 3-Kinase (PI3K) and Histone Deacetylase (HDAC) Inhibition
Phosphoinositide 3-Kinases (PI3Ks) are a family of enzymes involved in critical cellular processes like cell growth, proliferation, and survival. ucsf.edunih.gov The PI3K pathway is frequently overactive in various cancers, making it a prime target for anticancer therapies. nih.gov The morpholine ring is a well-established pharmacophore in the design of PI3K inhibitors. nih.gov The compound LY294002, a potent and specific PI3K inhibitor, features a morpholine moiety and acts as a reversible, ATP-competitive inhibitor of all PI3K isoforms. sci-hub.seucsf.edunih.gov Arylmorpholine scaffolds have been developed to create more selective PI3K inhibitors, with some compounds showing potent and specific inhibition of distinct PI3K isoforms like p110β and p110δ. ucsf.edu
Histone Deacetylases (HDACs) are enzymes that play a crucial role in gene expression regulation. nih.gov Their inhibition can lead to the re-expression of tumor suppressor genes, making HDAC inhibitors a promising class of anticancer agents. nih.gov While the morpholine ring is a common feature in many bioactive molecules, the direct inhibitory activity of this compound on HDACs is not specifically detailed in the available literature. However, the broad utility of the morpholine scaffold in enzyme inhibitors suggests its potential incorporation into novel HDAC inhibitor designs. nih.gov Some HDAC inhibitors in development have incorporated heterocyclic moieties to enhance their properties. medchemexpress.com
Beta-Secretase 1 (BACE-1) Inhibition
Beta-secretase 1 (BACE-1) is a key enzyme in the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. nih.gov As such, inhibiting BACE-1 is a major therapeutic strategy for treating this neurodegenerative disorder. nih.gov The development of BACE-1 inhibitors has been challenging, with many candidates failing in clinical trials. nih.gov
Various chemical scaffolds have been explored for BACE-1 inhibition. mdpi.comnih.gov While the direct inhibition of BACE-1 by this compound is not explicitly documented, the morpholine ring has been incorporated into different inhibitor designs. For example, some research has focused on aminothiazolines and aminooxazolines containing cyclic ethers as BACE-1 inhibitors. researchgate.net The versatility of the morpholine scaffold suggests it could be a valuable component in the design of future BACE-1 inhibitors, potentially improving their pharmacological profiles. nih.gov
Other Reported Biological Activities of Related Morpholine and Furan Derivatives
RORγ Modulation for Autoimmune Disease Research
The Retinoid-related orphan receptor gamma (RORγ) is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells. nih.gov These cells are pivotal in the inflammatory processes associated with several autoimmune diseases. Consequently, the modulation of RORγ, particularly through inverse agonists, has emerged as a significant therapeutic strategy for these conditions.
Currently, there is no specific research available in the scientific literature detailing the activity of this compound or its direct analogs as RORγ modulators. The development of RORγ modulators has largely focused on other heterocyclic scaffolds. For instance, research has identified potent dual RORβ/RORγ inverse agonists which were subsequently modified to enhance selectivity for RORβ. nih.govnih.gov These efforts led to the development of aminothiophene-based modulators, where the aminothiazole ring of the parent compound was replaced. nih.gov The structure-activity relationship (SAR) studies in this area have concentrated on optimizing different parts of these molecules to improve potency and selectivity, but have not yet extended to furan-morpholine scaffolds. nih.gov
While both the furan and morpholine rings are recognized pharmacophores present in a wide array of biologically active compounds, their potential for RORγ modulation remains an unexplored area of research. nih.gove3s-conferences.org Future investigations would be necessary to determine if the this compound scaffold can be optimized to interact with the ligand-binding domain of RORγ and exhibit agonist or inverse agonist activity for potential application in autoimmune disease research.
Antiviral Activity
The furan and morpholine moieties are integral components of numerous compounds that have been investigated for a wide range of pharmacological activities, including antiviral effects. nih.gove3s-conferences.orgnih.gov Furan derivatives, in particular, have been noted for their potential as antiviral agents. nih.govutripoli.edu.ly Similarly, the morpholine ring is a privileged pharmacophore in medicinal chemistry, recognized for its contribution to the antiviral profiles of various synthetic compounds. nih.gove3s-conferences.org
While direct studies on the antiviral activity of this compound are not presently available, the activity of related heterocyclic structures provides a basis for potential investigation. For example, various quinoline derivatives, another class of heterocyclic compounds, have demonstrated activity against a range of viruses, including orthopoxviruses and HIV-1. nih.govresearchgate.net Furthermore, certain quinazoline derivatives have shown inhibitory effects on influenza A virus. nih.gov Research into 5-sulphonamido-8-hydroxyquinoline derivatives has revealed marked viral inhibitory activity against avian paramyxovirus type 1 (APMV-1) and laryngotracheitis virus (LTV). nih.gov
The development of nucleoside analogs containing modified furanose rings, such as 4′-thionucleosides, has been a strategy against viruses like Hepatitis C (HCV), Herpes Simplex Virus (HSV), and HIV. mdpi.com These examples underscore the potential of heterocyclic compounds in antiviral drug discovery. The combination of the furan and morpholine rings in this compound presents a unique chemical entity that warrants investigation for its potential inhibitory effects against a spectrum of viral pathogens.
Antioxidant Activity
Antioxidants are crucial for mitigating the cellular damage caused by reactive oxygen species (ROS), and there is significant interest in identifying novel antioxidant compounds. impactfactor.org Both furan and morpholine derivatives have been independently studied for their antioxidant properties. nih.govnih.govimpactfactor.orgnih.gov
The antioxidant potential of furan-containing compounds is often attributed to the furan ring's ability to engage in electron transfer and hydrogen atom transfer, which neutralizes free radicals. researchgate.net The mechanism is frequently studied using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging methods. impactfactor.orgresearchgate.netnih.govdergipark.org.tr For instance, 2-(p-hydroxy phenyl styryl)-furan has demonstrated good antioxidant properties, with its activity being linked to the O–H bond dissociation energy, which is comparable to that of vitamin E. researchgate.net The quenching of DPPH radicals by furan derivatives is predominantly believed to occur through a hydrogen atom transfer mechanism. researchgate.net
Morpholine derivatives have also been synthesized and evaluated for their ability to counteract oxidative stress. impactfactor.orgnih.gov In some studies, morpholine Mannich base derivatives have shown significant radical scavenging properties in both DPPH and ABTS assays. impactfactor.org The antioxidant activity of certain morpholine-2,5-diones has been attributed to hydrogen atom abstraction from an activated C-H group in the morpholinedione ring. nih.govresearchgate.net
Table 1: Antioxidant Activity of Various Furan Derivatives
| Compound/Extract | Assay | Results | Reference |
| 2-(p-hydroxy phenyl styryl)-furan | DPPH Radical Scavenging | IC50 ~ 40 μM | researchgate.net |
| 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters (Compound 3c) | DPPH Radical Scavenging | IC50 of 0.6 mg/ml | nih.gov |
| Furan derivative with 2,3-dihydroxyphenyl ring | Superoxide Anion Scavenging | IC50 of 0.187 µM | utripoli.edu.ly |
| Furan derivative with 2,3-dihydroxyphenyl ring | DPPH Radical Scavenging | IC50 of 10.3 µM | utripoli.edu.ly |
| Furan derivative with 2,3-dihydroxyphenyl ring | Lipid Peroxidation Prevention | IC50 of 0.129 µM | utripoli.edu.ly |
Table 2: Antioxidant Activity of Various Morpholine Derivatives
| Compound/Extract | Assay | Results | Reference |
| Morpholine Mannich Base (MB-1) | DPPH Assay | Comparable activity to ascorbic acid | impactfactor.org |
| Morpholine Mannich Base (MB-8) | DPPH Assay | Comparable activity to ascorbic acid | impactfactor.org |
| Morpholine Mannich Base (MB-8) | ABTS Assay | Significant radical scavenging activity | impactfactor.org |
| 4-bromo-2-(((4-morpholinophenyl)imino)methyl)phenol (Compound I) | FRAP Assay | 929 µM FeSO4.7H2O equivalent/g sample | dergipark.org.tr |
| 4-bromo-2-(((2-morpholinoethyl) imino) methyl)phenol (Compound II) | FRAP Assay | 11 µM FeSO4.7H2O equivalent/g sample | dergipark.org.tr |
Structure Activity Relationship Sar and Ligand Design Principles for 2 5 Methylfuran 2 Yl Morpholine Analogs
Impact of Substitutions on the Furan (B31954) Ring on Biological Activity Profiles
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a key component of the 2-(5-methylfuran-2-yl)morpholine scaffold and is amenable to various substitutions that can significantly modulate biological activity. researchgate.net The reactivity of the furan ring allows for electrophilic substitution, typically at the 5-position. researchgate.net
A study on the antimicrobial activity of a series of 4-(5-aryl-2-furoyl)morpholines, which are structurally related to this compound, provides valuable insights into the impact of substitutions at the 5-position of the furan ring. pensoft.netpensoft.netdocumentsdelivered.com In this series, the methyl group at the 5-position is replaced by various substituted aryl groups, and the morpholine (B109124) is acylated with the furan-2-carboxylic acid, creating a keto-linker.
The nature of the substituent on the aryl ring at the 5-position of the furan was found to be a critical determinant of antifungal activity. pensoft.net For instance, the introduction of a nitro group at the para-position of the 5-aryl substituent resulted in a compound with high antifungal activity. pensoft.net This suggests that electron-withdrawing groups in this position can enhance the desired biological effect. Conversely, other substitutions on the 5-aryl ring did not lead to significant antimicrobial activity, highlighting the specific electronic requirements for this interaction. pensoft.net
The following table summarizes the antimicrobial activity of some 4-(5-aryl-2-furoyl)morpholine derivatives, illustrating the effect of substitution on the furan ring.
| Compound | 5-Aryl Substituent on Furan Ring | Antifungal Activity against C. neoformans (% Growth Inhibition at 32 µg/mL) |
|---|---|---|
| 7a | 4-Fluorophenyl | Weak to medium |
| 7b | 4-Nitrophenyl | High (85.1-100.7%) |
| 7c | 2,5-Dichlorophenyl | Weak to medium |
| 8a | 4-Fluorophenyl (thiocarbonyl linker) | High |
| 8c | 2,5-Dichlorophenyl (thiocarbonyl linker) | High |
These findings underscore the importance of the electronic properties of the substituent at the 5-position of the furan ring in defining the biological activity profile of this class of compounds.
Influence of Modifications on the Morpholine Ring on Pharmacological Potency and Selectivity
The morpholine ring is a privileged scaffold in medicinal chemistry, often incorporated into drug candidates to improve their physicochemical and pharmacokinetic properties. acs.orgnih.govnih.gov Modifications to the morpholine ring of this compound analogs can significantly impact their pharmacological potency and selectivity. e3s-conferences.org
Substitutions on the morpholine ring can occur at the nitrogen atom (N-substitution) or the carbon atoms (C-substitution). N-substitution is a common strategy to modulate the basicity and lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the biological target. For instance, in a series of N-substituted indolines and morpholines, the nature of the N-substituent was critical for cytotoxic activity against various cancer cell lines. e3s-conferences.org
C-substitutions on the morpholine ring can introduce conformational constraints and provide additional points of interaction with the target protein. The introduction of alkyl groups at the C-3 position of the morpholine ring has been shown to increase anticancer activity in some series. e3s-conferences.org Furthermore, creating bridged morpholines, such as 3,5-ethylene bridged analogs, can lock the conformation of the ring, which can lead to a significant increase in potency and selectivity by forcing the molecule into a bioactive conformation. e3s-conferences.orgresearchgate.netdrughunter.com Such conformational rigidity can be a valuable tool in drug design to enhance binding affinity. acs.org For example, the introduction of a one-carbon bridge in the morpholine group of a BCL-xL/BCL-2 warhead was pursued to decrease lipophilicity and improve physicochemical properties. researchgate.net
The following table provides examples of how modifications to the morpholine ring can influence biological activity in different compound series.
| Modification Type | Example | Observed Effect on Biological Activity |
|---|---|---|
| N-Substitution | Varying N-aryl and N-alkyl groups | Modulates cytotoxic potency against cancer cell lines. e3s-conferences.org |
| C-Substitution | Alkyl substitution at the C-3 position | Increased anticancer activity. e3s-conferences.org |
| Bridged Morpholine | 3,5-Ethylene bridged morpholine | Potent and selective mTOR inhibition. e3s-conferences.org |
These examples highlight the versatility of the morpholine ring as a modifiable component for optimizing the pharmacological properties of this compound analogs.
Significance of Linker Regions and Peripheral Substituents in Bioactivity
In the study of 4-(5-aryl-2-furoyl)morpholines, the linker is a carbonyl group (a keto-linker). pensoft.netdocumentsdelivered.com When this was replaced with a thiocarbonyl group, forming 4-[(5-aryl-2-furyl)carbonothioyl]morpholines, a notable change in antifungal activity was observed. pensoft.net For instance, while the 4-(5-(4-fluorophenyl)-2-furoyl)morpholine showed only weak to medium activity, its thiocarbonyl analog exhibited high antifungal activity. pensoft.net This demonstrates that even a subtle change in the linker, from a ketone to a thioketone, can significantly impact biological activity, likely due to altered electronic properties and hydrogen bonding capabilities.
The length and flexibility of the linker are also critical parameters. A longer, more flexible linker can allow the furan and morpholine rings to adopt a wider range of conformations, which may be beneficial for binding to some targets but detrimental for others due to an entropic penalty upon binding. Conversely, a short, rigid linker will restrict the conformational freedom of the molecule, which can be advantageous if the resulting conformation is optimal for binding.
Peripheral substituents on the core scaffold can also have a profound effect on bioactivity. For example, in a series of morpholine-substituted pyrazoline derivatives, the presence of a halogen atom on an aromatic ring attached to the morpholine led to an increase in inhibitory activity against the HepG2 cancer cell line. e3s-conferences.org This highlights that substituents on appended aromatic rings can engage in important interactions with the biological target, such as halogen bonding or hydrophobic interactions, thereby enhancing potency.
Stereochemical Considerations in Eliciting Biological Activity
Stereochemistry is a critical factor in the biological activity of many drugs, as biological targets such as enzymes and receptors are chiral environments. For this compound, the carbon atom at the 2-position of the morpholine ring is a chiral center, meaning the compound can exist as two enantiomers (R and S). These enantiomers can exhibit significantly different pharmacological activities, with one often being more potent or having a different activity profile than the other.
The synthesis of enantiomerically pure morpholines is an active area of research, often starting from chiral precursors like amino acids or employing asymmetric synthesis strategies. researchgate.netru.nl For example, the synthesis of enantiopure cis-3,5-disubstituted morpholines has been achieved through palladium-catalyzed carboamination reactions. e3s-conferences.org
The differential activity of stereoisomers is well-documented for many morpholine-containing drugs. For instance, the appetite suppressant phendimetrazine (B1196318) is synthesized from L-ephedrine, resulting in a specific stereoisomer being the active compound. ru.nl In another example, the antidepressant activity of reboxetine (B1679249) resides in a specific enantiomer. researchgate.net
Therefore, for this compound analogs, it is essential to synthesize and evaluate the individual enantiomers to determine which one is responsible for the desired biological effect. This allows for the development of a more potent and potentially safer drug, as the inactive or less active enantiomer (the distomer) might contribute to side effects or have off-target activities.
Rational Design Strategies Informed by SAR Data
The SAR data gathered from systematic modifications of the this compound scaffold provides the foundation for rational drug design. cornell.edu By understanding which structural features are essential for activity and which can be modified to improve potency, selectivity, and pharmacokinetic properties, medicinal chemists can design new analogs with a higher probability of success.
One powerful tool in rational design is Quantitative Structure-Activity Relationship (QSAR) analysis. nih.govnih.gov QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models can help to identify the key physicochemical properties (e.g., lipophilicity, electronic effects, steric parameters) that govern activity and can be used to predict the activity of novel, yet-to-be-synthesized compounds. For instance, a 3D-QSAR study on a series of 2,4-disubstituted morpholines identified key regions around the molecule that are important for affinity to the dopamine (B1211576) D4 receptor. researchgate.netnih.gov
Molecular modeling and computational chemistry are also integral to modern rational design. Techniques such as molecular docking can be used to predict how a ligand will bind to the active site of a target protein. This can provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that are responsible for binding affinity and can guide the design of new analogs that optimize these interactions.
For example, if SAR data indicates that a particular substituent on the furan ring enhances activity, molecular docking could be used to understand why this is the case, perhaps by showing that the substituent fits into a specific hydrophobic pocket in the binding site. This information can then be used to design new substituents that might fit even better into that pocket, leading to improved potency. By integrating SAR data with computational methods, the drug discovery process can be made more efficient and focused, ultimately leading to the development of superior therapeutic agents.
Mechanistic Elucidation of Biological Action of 2 5 Methylfuran 2 Yl Morpholine Analogs
Investigation of Specific Molecular Targets and Intracellular Signaling Pathways
The morpholine (B109124) scaffold is a versatile structural motif known to interact with a wide array of biological targets. nih.govresearchgate.net Its inclusion in a molecule can confer selective affinity for various receptors and enzymes. nih.govjchemrev.com Research into analogous 2-arylmorpholine structures provides insight into potential molecular targets for 2-(5-Methylfuran-2-yl)morpholine analogs.
For instance, studies on 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their corresponding 2-arylmorpholine cyclic analogs have demonstrated activity at adrenergic receptors. nih.gov In isolated rat vas deferens, the parent amino alcohol compounds exhibited both alpha-stimulating and alpha-blocking effects, depending on the concentration. nih.gov However, upon cyclization to the morpholine structure, the resulting analogs exclusively showed alpha-blocking activity. nih.gov This suggests that the rigid conformation of the morpholine ring can alter the mode of interaction with the receptor, favoring antagonism. The specific nature of the aromatic moiety, in this case, the 5-methylfuran group, is expected to significantly influence the binding affinity and pharmacological effect. nih.gov
The intracellular signaling pathways modulated by these analogs would be downstream of their molecular targets. For analogs acting as alpha-adrenergic antagonists, the expected effect would be the inhibition of signaling cascades initiated by endogenous agonists like norepinephrine. For example, antagonism of α1-adrenergic receptors would block the Gq-protein-coupled pathway, preventing the activation of phospholipase C and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). Antagonism of α2-adrenergic receptors would inhibit the Gi-protein-coupled pathway, leading to a de-inhibition of adenylyl cyclase and a potential rise in cyclic AMP (cAMP) levels from basal activity.
Enzyme Kinetics and Ligand-Binding Assays
To quantify the interaction between this compound analogs and their putative molecular targets, enzyme kinetics and ligand-binding assays are essential tools. nih.gov Ligand-binding assays, in particular, are used to determine the affinity of a compound for a specific receptor. These experiments typically involve incubating the compound with a preparation of cells or membranes expressing the target receptor in the presence of a radiolabeled ligand known to bind to the receptor. By measuring the displacement of the radiolabeled ligand, the binding affinity (expressed as Ki, the inhibition constant) of the test compound can be determined.
The following interactive table illustrates hypothetical data from a competitive binding assay for a series of this compound analogs against the α1-adrenergic receptor, using [3H]-prazosin as the radioligand.
| Compound | Substitution on Morpholine Nitrogen | Ki (nM) for α1-Adrenergic Receptor |
|---|---|---|
| Analog A (Parent) | -H | 150 |
| Analog B | -CH3 | 95 |
| Analog C | -CH(CH3)2 | 210 |
| Analog D | -C(CH3)3 | 450 |
This table presents hypothetical data for illustrative purposes.
Such data allows for the establishment of a structure-activity relationship (SAR), guiding the chemical modification of the lead compound to optimize its binding affinity and selectivity for the intended molecular target. nih.gov
Cellular Assays for Functional Response and Pathway Modulation (e.g., cAMP Accumulation)
While binding assays confirm interaction with a target, cellular assays are necessary to determine the functional consequence of that interaction (i.e., agonism vs. antagonism). Following the example of adrenergic receptor modulation, a cyclic AMP (cAMP) accumulation assay is a common method to assess the functional activity of compounds targeting G-protein coupled receptors.
Specifically, to test for α2-adrenergic antagonism, one could use a cell line expressing the α2-receptor. These receptors are coupled to Gi proteins, which inhibit the enzyme adenylyl cyclase, thereby reducing intracellular cAMP levels. In the assay, cells would be stimulated with a known α2-agonist (e.g., clonidine) to inhibit cAMP production. The addition of a competitive antagonist from the this compound series would counteract the effect of the agonist, resulting in a dose-dependent increase in cAMP levels back towards the baseline. This functional response confirms the compound's antagonistic activity at the cellular level.
Transcriptomic and Proteomic Analysis of Compound-Induced Cellular Changes
To gain a broader, unbiased understanding of the cellular effects of this compound analogs, transcriptomic and proteomic analyses can be employed. These "omics" technologies allow for the global measurement of changes in gene expression (transcriptomics) and protein levels (proteomics) within a cell or tissue following compound treatment.
For example, treating a relevant cell line (e.g., a neuronal cell line expressing adrenergic receptors) with a bioactive analog could reveal changes in the expression of genes and proteins related to specific signaling pathways. Proteomic analysis of protein interaction networks could uncover cell-specific regulation of signaling complexes. mdpi.com If the compound or its metabolites induce cellular stress, these analyses might reveal the upregulation of stress-response pathways, such as heat shock proteins or enzymes involved in detoxification. This approach provides a comprehensive cellular signature of the compound's activity, potentially uncovering novel mechanisms of action or off-target effects that would not be apparent from targeted assays alone.
Role of Metabolism in Bioactivity and Potential for Reactive Metabolite Formation
A critical aspect of the pharmacology of any furan-containing compound is its metabolism. The furan (B31954) ring, and specifically the 2-methylfuran (B129897) moiety, is susceptible to metabolic activation by cytochrome P450 (CYP) enzymes. nih.gov Studies on 2-methylfuran have shown that it undergoes CYP-mediated oxidation, primarily by the CYP2E1 isoenzyme, to form a highly reactive α,β-unsaturated dicarbonyl species known as 4-oxo-2-pentenal or 3-acetylacrolein (AcA). nih.govnih.gov
This metabolic activation is a key determinant of the compound's biological activity. The generated electrophilic AcA metabolite can covalently bind to cellular nucleophiles, such as the side chains of cysteine and lysine residues in proteins, forming stable adducts. nih.govnih.gov This process, known as bioactivation, can alter protein function and is a potential mechanism of toxicity. researchgate.net The formation of protein adducts has been demonstrated in vitro using microsomal preparations and in primary rat hepatocytes incubated with 2-methylfuran. nih.govnih.gov
| Metabolic Step | Enzyme | Product | Biological Consequence |
|---|---|---|---|
| Oxidative Ring Opening of 5-Methylfuran | Cytochrome P450 (e.g., CYP2E1) nih.gov | 3-Acetylacrolein (AcA) / 4-Oxo-2-pentenal nih.govnih.gov | Formation of a reactive electrophile |
| Covalent Adduction | Non-enzymatic | Protein-AcA Adducts (e.g., on Lysine) nih.gov | Alteration of protein structure and function |
Understanding this metabolic pathway is crucial. Medicinal chemistry strategies can be employed to mitigate the formation of reactive metabolites. One common approach is to block the site of metabolism. For example, introducing a fluorine atom at a position on the aromatic ring that is susceptible to initial hydroxylation can prevent the metabolic cascade that leads to the reactive species. researchgate.net Therefore, the bioactivity of this compound analogs is a composite of the parent compound's direct pharmacological action and the effects of its metabolites.
Preclinical Efficacy and Therapeutic Potential Assessment of 2 5 Methylfuran 2 Yl Morpholine Analogs
In Vivo Proof-of-Concept Studies in Relevant Disease Models
The fusion of furan (B31954) and morpholine (B109124) moieties in a single chemical entity suggests a potential for multifaceted pharmacological activities. Although direct in vivo studies on 2-(5-Methylfuran-2-yl)morpholine are not available, research on related structures provides valuable insights.
Analgesic and Anti-inflammatory Animal Models
Derivatives containing both furan and morpholine rings have demonstrated notable analgesic and anti-inflammatory properties in preclinical models. For instance, a study on 4,6-disubstituted 2-(morpholinocarbonyl)furo[3,2-b]indole derivatives revealed significant activity in the acetic acid-induced writhing test in mice (an analgesic model) and the carrageenan-induced paw edema test in rats (an anti-inflammatory model). This suggests that the morpholine and furan components can contribute to pain and inflammation modulation. The general class of morpholine derivatives has also been investigated as tachykinin receptor antagonists, a mechanism relevant to the treatment of pain and inflammatory diseases.
Neurodegenerative Disease Models (e.g., Parkinson's, Alzheimer's, Huntington's, Multiple Sclerosis)
The morpholine ring is a common feature in centrally acting drugs due to its favorable physicochemical properties that can enhance blood-brain barrier penetration. nih.gov While specific data for this compound in neurodegenerative disease models is absent, patents have been filed for various morpholine derivatives as potential neuroprotective agents. nih.gov This indicates a recognized potential for this chemical class in addressing neurological disorders. The development of drugs for conditions like Parkinson's and Alzheimer's disease often involves scaffolds that can cross into the central nervous system, a property that morpholine-containing compounds are known to possess. nih.gov
Antimicrobial Infection Models
The scientific literature contains reports on the antimicrobial properties of both furan and morpholine derivatives. However, specific studies on this compound in antimicrobial infection models have not been identified.
Cancer Xenograft Models
Similarly, while various heterocyclic compounds containing furan or morpholine have been explored for their anti-cancer potential, there is no available data on the efficacy of this compound or its close analogs in cancer xenograft models.
Pharmacokinetic Profiling in Preclinical Species
The pharmacokinetic properties of a drug candidate are crucial for its development. The inclusion of a morpholine ring is often a strategic choice in medicinal chemistry to improve these parameters.
Absorption and Distribution Characteristics, Including Central Nervous System Penetration
The morpholine moiety is recognized for its ability to improve the pharmacokinetic profile of drug candidates, including their absorption and distribution. nih.gov A key advantage of incorporating a morpholine ring is the potential for enhanced penetration of the central nervous system (CNS). nih.gov This is a critical attribute for drugs targeting neurological diseases. The physicochemical properties of morpholine, such as its pKa and ability to form hydrogen bonds, can facilitate crossing the blood-brain barrier. nih.gov While the specific CNS penetration of this compound has not been reported, the general characteristics of morpholine-containing compounds suggest it may have the potential for CNS distribution.
Metabolic Stability and Excretion Pathways
Detailed in vitro and in vivo studies are crucial to characterizing the metabolic stability and routes of elimination for any new chemical entity. Standard preclinical assessments typically involve incubating the compound with liver microsomes or hepatocytes from different species (e.g., rat, mouse, human) to determine its intrinsic clearance. nih.gov These assays help predict how quickly the drug will be metabolized in the body. Subsequent analysis identifies the major metabolites formed, providing insights into the metabolic pathways involved, which often include oxidation, hydroxylation, and conjugation reactions.
Excretion studies, typically conducted in animal models such as rats, aim to determine the primary routes of elimination of the drug and its metabolites from the body, whether through urine or feces. These studies provide a complete picture of the compound's disposition.
For the this compound series, specific data from such studies are not readily found in publicly accessible scientific databases and literature. While research on other morpholine-containing molecules has demonstrated their potential for metabolic stability, this cannot be directly extrapolated to the specific compound without dedicated experimental investigation. The furan and methylfuran moieties themselves can be subject to metabolic activation by cytochrome P450 enzymes, potentially leading to reactive metabolites, a factor that would need to be carefully assessed.
Without specific experimental data, a comprehensive discussion of the metabolic stability and excretion pathways of this compound analogs is not possible.
Assessment of Overall Potential for Therapeutic Development
The inclusion of the morpholine ring in the this compound structure is a rational drug design strategy aimed at conferring favorable pharmacokinetic properties. However, without concrete preclinical data on its efficacy, metabolism, and safety, any assessment of its therapeutic potential remains speculative.
A thorough evaluation would require:
In vitro efficacy studies to determine the compound's activity against its intended target.
In vitro metabolic stability studies (e.g., microsomal stability assays) to predict its half-life in vivo.
Metabolite identification studies to understand its biotransformation pathways.
In vivo pharmacokinetic studies in animal models to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
Toxicology studies to assess its safety profile.
Considerations for Future Research and Development of 2 5 Methylfuran 2 Yl Morpholine
Addressing Genotoxicity and Carcinogenicity Concerns Associated with Furan (B31954) Moieties in Novel Compounds
A significant hurdle in the development of furan-containing compounds is the potential for genotoxicity and carcinogenicity associated with the furan ring. Furan itself is classified as a possible human carcinogen and is known to cause tumors in animal models. nih.govacs.orguobaghdad.edu.iqenamine.net The mechanism is believed to involve metabolic activation by cytochrome P450 enzymes to a reactive intermediate, cis-2-butene-1,4-dial, which can alkylate proteins and potentially damage DNA. acs.org
Future research on 2-(5-Methylfuran-2-yl)morpholine must rigorously address these concerns. Key areas of investigation should include:
Metabolic Profiling: In-depth studies to identify the metabolic pathways of this compound are crucial. It is essential to determine if the furan ring undergoes oxidative metabolism to form reactive species.
Genotoxicity Assays: A comprehensive panel of genotoxicity tests, such as the Ames test, micronucleus assay, and comet assay, should be conducted to assess the mutagenic and clastogenic potential of the compound and its metabolites. e3s-conferences.org
Structure-Toxicity Relationship Studies: Synthesis and evaluation of analogs with modifications to the furan ring could help elucidate the structural features that contribute to toxicity. For instance, altering the methyl group or introducing other substituents might influence its metabolic fate and reduce the potential for toxic activation.
| Area of Concern | Proposed Research Action | Rationale |
| Metabolic Activation | Conduct in vitro and in vivo metabolic studies using liver microsomes and animal models. | To identify potential reactive metabolites and understand the metabolic fate of the compound. |
| DNA Damage | Perform a battery of genotoxicity assays (e.g., Ames test, micronucleus test). | To directly assess the potential of the compound to induce genetic mutations or chromosomal damage. |
| Carcinogenicity | Long-term animal carcinogenicity studies may be warranted based on initial findings. | To evaluate the tumor-inducing potential upon chronic exposure. |
Strategies for the Development of Highly Selective and Potent Analogs
The furan and morpholine (B109124) moieties are present in a wide array of biologically active compounds, suggesting that this compound could serve as a valuable scaffold for drug discovery. rdd.edu.iqenamine.netnih.govnih.gov The development of highly selective and potent analogs will be a key objective. Strategies to achieve this include:
Scaffold Hopping and Bioisosteric Replacement: Replacing the furan ring with other five-membered heterocycles (e.g., thiophene, pyrrole) or the morpholine ring with other saturated heterocycles (e.g., piperidine, piperazine) could lead to analogs with improved selectivity, potency, and metabolic stability.
Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on both the furan and morpholine rings is necessary. For example, modifying the methyl group on the furan ring or introducing substituents at different positions on the morpholine ring could significantly impact biological activity. e3s-conferences.org
Conformational Restriction: Introducing conformational constraints, such as fusing the morpholine ring to another ring system, can lock the molecule into a specific bioactive conformation, potentially increasing potency and selectivity for a particular biological target.
Exploration of Undiscovered Therapeutic Applications
Given the diverse pharmacological activities reported for furan and morpholine derivatives, this compound and its analogs could have a wide range of therapeutic applications. nih.govresearchgate.net Potential areas for exploration include:
Anticancer Activity: Numerous furan and morpholine derivatives have demonstrated cytotoxic effects against various cancer cell lines. researchgate.netresearchgate.netnih.gov Future studies should screen this compound against a panel of cancer cell lines to identify potential antiproliferative activity.
Antibacterial and Antifungal Activity: The furan nucleus is a component of several antimicrobial agents. achmem.com Evaluation of this compound against a range of pathogenic bacteria and fungi is warranted.
Central Nervous System (CNS) Activity: The morpholine scaffold is present in several CNS-active drugs. Investigating the potential of this compound to modulate CNS targets could uncover new therapeutic opportunities.
Anti-inflammatory Properties: Furan derivatives have been reported to possess anti-inflammatory activity. rdd.edu.iq Assessing the ability of this compound to modulate inflammatory pathways could be a fruitful area of research.
| Potential Therapeutic Area | Rationale Based on Structural Moieties | Suggested Initial Screening |
| Oncology | Furan and morpholine derivatives have shown anticancer properties. researchgate.netresearchgate.netnih.gov | Cytotoxicity assays against a panel of human cancer cell lines. |
| Infectious Diseases | The furan ring is a known pharmacophore in antimicrobial agents. achmem.com | Minimum Inhibitory Concentration (MIC) assays against various bacteria and fungi. |
| Neurology | The morpholine ring is a common feature in CNS-active drugs. | Receptor binding assays and behavioral models for CNS activity. |
| Inflammation | Furan-containing compounds have exhibited anti-inflammatory effects. rdd.edu.iq | In vitro assays for inflammatory markers (e.g., COX, LOX). |
Advancements in Synthetic Methodologies for Scalable and Cost-Effective Production
For any promising compound to move forward in the drug development pipeline, a scalable and cost-effective synthetic route is essential. Future research should focus on optimizing the synthesis of this compound. Key considerations include:
Development of Efficient Coupling Strategies: Investigating modern cross-coupling reactions to form the bond between the furan and morpholine rings could lead to higher yields and milder reaction conditions compared to traditional methods.
Stereoselective Synthesis: The morpholine ring in this compound contains a stereocenter. Developing stereoselective synthetic routes to obtain enantiomerically pure forms of the compound will be critical, as different enantiomers can have distinct biological activities and toxicity profiles.
Flow Chemistry and Process Optimization: Utilizing flow chemistry could offer advantages in terms of safety, scalability, and reproducibility. A thorough optimization of reaction parameters such as temperature, pressure, catalysts, and solvents will be necessary for large-scale production. acs.org
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate drug discovery and development. nih.govresearchgate.netals-journal.comresearchgate.net These computational tools can be invaluable in the future development of this compound:
Predictive Modeling for Toxicity and ADMET Properties: AI/ML models can be trained on existing data for furan and morpholine-containing compounds to predict the potential toxicity, absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel analogs of this compound. This can help prioritize the synthesis of compounds with a higher probability of success.
De Novo Drug Design: Generative AI models can be used to design novel analogs of this compound with desired properties, such as high potency for a specific target and low predicted toxicity.
Virtual Screening: AI-powered virtual screening can be used to screen large virtual libraries of compounds based on the this compound scaffold against various biological targets, helping to identify promising candidates for further investigation. als-journal.com
| AI/ML Application | Specific Task | Expected Outcome |
| Predictive Toxicology | Develop QSAR models to predict genotoxicity based on the furan moiety. | Prioritization of analogs with lower predicted toxicity for synthesis. |
| De Novo Design | Use generative models to create novel molecular structures with optimized properties. | Identification of novel, patentable analogs with potentially improved efficacy and safety. |
| Virtual Screening | Docking studies and ML-based scoring functions to predict binding affinity to various targets. | Rapid identification of potential biological targets and hit compounds. |
Q & A
Basic Questions
Q. What synthetic strategies are employed for preparing 2-(5-Methylfuran-2-yl)morpholine derivatives?
- Methodology : The synthesis often involves multi-step reactions, starting with condensation of 5-methylfurfural derivatives with reagents like cyanoacetohydrazide or thiourea under basic conditions (e.g., sodium ethoxide). Piperidine catalysis in ethanol is frequently used to promote cyclization and stabilize intermediates. For example, Biginelli-like cyclocondensation with ethyl cyanoacetate yields fused heterocycles .
- Key Reagents : Ethyl cyanoacetate, aromatic aldehydes, thiourea, and sodium ethoxide.
Q. How is the structural characterization of this compound performed?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR identify protons on the morpholine ring (δ 3.5–4.0 ppm) and methyl groups on the furan moiety (δ 2.3–2.5 ppm).
- IR Spectroscopy : Stretching vibrations for C=O (1650–1750 cm) and C-O (1050–1250 cm) confirm functional groups.
- Melting Point Analysis : Used to assess purity (e.g., derivatives exhibit melting points between 210–270°C) .
Q. What solvents and catalysts are optimal for synthesizing this compound?
- Conditions : Ethanol or dichloromethane as solvents, with piperidine or sodium hydroxide as catalysts. Elevated temperatures (reflux) improve reaction rates for cyclization steps .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to enhance yield and purity?
- Strategies :
- Molar Ratio Adjustments : A 2:1 ratio of 5-methylfurfural to thiourea in Biginelli reactions improves intermediate formation .
- Catalyst Screening : Sodium ethoxide enhances cyclocondensation efficiency compared to weaker bases.
- Post-Synthesis Purification : Recrystallization from ethanol or column chromatography removes byproducts .
Q. What strategies address contradictory spectral data in synthesized derivatives?
- Resolution Methods :
- Advanced NMR Techniques : HSQC and HMBC experiments clarify ambiguous proton-carbon correlations, especially in fused heterocycles.
- X-ray Crystallography : Resolves stereochemical ambiguities in morpholine-furan hybrids.
- Comparative Analysis : Cross-referencing IR peaks (e.g., C≡N stretches at 2200–2250 cm) with literature data validates structural assignments .
Q. What biological activities are explored for morpholine derivatives with furan substituents?
- Mechanistic Insights :
- Antimicrobial Activity : Derivatives like 4-(5-aryl-2-furoyl)morpholines show efficacy against Staphylococcus aureus and Escherichia coli via membrane disruption .
- Anticancer Potential : Morpholine-furan hybrids interact with DNA topoisomerases or induce apoptosis in cancer cell lines (e.g., MCF-7) .
- Screening Protocols :
- In Vitro Assays : MTT assays for cytotoxicity and agar diffusion for antimicrobial testing.
- Molecular Docking : Predicts binding affinity to targets like EGFR or PARP .
Q. How do reaction conditions influence the regioselectivity of this compound derivatives?
- Critical Factors :
- Temperature Control : Reflux conditions favor cyclization over side reactions.
- Acid/Base Environment : Acetic anhydride promotes acetylation of intermediates, directing substitution patterns on the morpholine ring .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
